molecular formula C16H16N2O5S B3128458 2-nitro-2-(phenylsulfonyl)acetaldehyde O-(4-methylbenzyl)oxime CAS No. 338959-81-2

2-nitro-2-(phenylsulfonyl)acetaldehyde O-(4-methylbenzyl)oxime

Cat. No.: B3128458
CAS No.: 338959-81-2
M. Wt: 348.4 g/mol
InChI Key: ABPPPDHAJJMTAM-GZTJUZNOSA-N
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Description

2-nitro-2-(phenylsulfonyl)acetaldehyde O-(4-methylbenzyl)oxime is a chemical compound with the molecular formula C16H16N2O5S and a molecular weight of 348.37 g/mol . This compound is characterized by the presence of nitro, phenylsulfonyl, and oxime functional groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 2-nitro-2-(phenylsulfonyl)acetaldehyde O-(4-methylbenzyl)oxime typically involves multi-step organic reactions. One common synthetic route includes the nitration of a phenylsulfonylacetaldehyde derivative followed by the formation of the oxime through the reaction with O-(4-methylbenzyl)hydroxylamine under controlled conditions . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and specific temperature and pressure settings.

Chemical Reactions Analysis

2-nitro-2-(phenylsulfonyl)acetaldehyde O-(4-methylbenzyl)oxime undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitro and sulfonyl derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group, leading to different derivatives.

    Substitution: The oxime group can participate in nucleophilic substitution reactions, forming new compounds with different functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-nitro-2-(phenylsulfonyl)acetaldehyde O-(4-methylbenzyl)oxime has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-nitro-2-(phenylsulfonyl)acetaldehyde O-(4-methylbenzyl)oxime involves its interaction with molecular targets such as enzymes and receptors. The nitro and oxime groups can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. The phenylsulfonyl group may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds to 2-nitro-2-(phenylsulfonyl)acetaldehyde O-(4-methylbenzyl)oxime include:

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(E)-2-(benzenesulfonyl)-N-[(4-methylphenyl)methoxy]-2-nitroethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5S/c1-13-7-9-14(10-8-13)12-23-17-11-16(18(19)20)24(21,22)15-5-3-2-4-6-15/h2-11,16H,12H2,1H3/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABPPPDHAJJMTAM-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CON=CC([N+](=O)[O-])S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CO/N=C/C([N+](=O)[O-])S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-nitro-2-(phenylsulfonyl)acetaldehyde O-(4-methylbenzyl)oxime
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2-nitro-2-(phenylsulfonyl)acetaldehyde O-(4-methylbenzyl)oxime
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2-nitro-2-(phenylsulfonyl)acetaldehyde O-(4-methylbenzyl)oxime
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2-nitro-2-(phenylsulfonyl)acetaldehyde O-(4-methylbenzyl)oxime
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2-nitro-2-(phenylsulfonyl)acetaldehyde O-(4-methylbenzyl)oxime
Reactant of Route 6
2-nitro-2-(phenylsulfonyl)acetaldehyde O-(4-methylbenzyl)oxime

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